Formic acid-d5 (ammonium salt)
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Overview
Description
Formic acid-d5 (ammonium salt) is a deuterated form of formic acid ammonium salt, where the hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its unique properties as a stable isotope-labeled compound. It is often employed in studies involving metabolic pathways, drug development, and various analytical techniques.
Preparation Methods
Formic acid-d5 (ammonium salt) is synthesized by neutralizing deuterated formic acid with ammonia gas. The reaction typically involves freezing formic acid and water, stirring, and passing ammonia gas to achieve a pH of 7-7.5. The mixture is then cooled to -5°C and filtered to obtain the ammonium salt . Industrial production methods follow similar principles but are scaled up to meet demand.
Chemical Reactions Analysis
Formic acid-d5 (ammonium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Substitution: It can participate in substitution reactions where the formate ion is replaced by other functional groups.
Common reagents and conditions used in these reactions include palladium on carbon for reduction and various acids for oxidation. Major products formed from these reactions include carbon dioxide, water, hydrogen gas, and ammonia .
Scientific Research Applications
Formic acid-d5 (ammonium salt) has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways of formic acid in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Used in the preparation of catalysts and as a reducing agent in organic synthesis.
Mechanism of Action
The mechanism of action of formic acid-d5 (ammonium salt) involves its dissociation into formic acid and ammonia. The formic acid can then participate in various biochemical reactions, such as the reduction of carbonyl compounds to amines (Leuckart reaction) and the reduction of functional groups in the presence of palladium on carbon . The molecular targets and pathways involved include the carbonyl groups in aldehydes and ketones, which are reduced to amines.
Comparison with Similar Compounds
Formic acid-d5 (ammonium salt) is unique due to its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes. Similar compounds include:
Formic acid ammonium salt: The non-deuterated version, used in similar applications but without the benefits of stable isotope labeling.
Ammonium formate: Another ammonium salt of formic acid, used in organic synthesis and as a buffer in analytical techniques.
Formic acid-d5 (ammonium salt) stands out due to its enhanced stability and the ability to trace its metabolic pathways more accurately in research applications.
Properties
Molecular Formula |
CH5NO2 |
---|---|
Molecular Weight |
68.087 g/mol |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3/i1D;/hD4 |
InChI Key |
VZTDIZULWFCMLS-AQOVZKNZSA-N |
Isomeric SMILES |
[2H]C(=O)O[2H].[2H]N([2H])[2H] |
Canonical SMILES |
C(=O)O.N |
Origin of Product |
United States |
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